molecular formula C11H22O B11938893 2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane CAS No. 75326-21-5

2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane

Cat. No.: B11938893
CAS No.: 75326-21-5
M. Wt: 170.29 g/mol
InChI Key: JDGJLPHFRJNJMN-UHFFFAOYSA-N
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Description

(1S,2S)-1-isopropyl-2-methoxy-4-methylcyclohexane is an organic compound with a unique stereochemistry. This compound is a cyclohexane derivative, characterized by the presence of an isopropyl group, a methoxy group, and a methyl group attached to the cyclohexane ring. The specific stereochemistry (1S,2S) indicates the spatial arrangement of these substituents, which can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-isopropyl-2-methoxy-4-methylcyclohexane typically involves stereoselective reactions to ensure the correct spatial arrangement of the substituents. One common method is the hydrogenation of a precursor compound using chiral catalysts. For example, the Noyori-type catalysts, which are ruthenium complexes with chiral ligands, can be used for the regiospecific transfer hydrogenation of suitable precursors . The reaction conditions often include mild temperatures and pressures to maintain the integrity of the stereochemistry.

Industrial Production Methods

In an industrial setting, the production of (1S,2S)-1-isopropyl-2-methoxy-4-methylcyclohexane may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the desired stereoisomer. The use of advanced chiral catalysts and optimized reaction parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-isopropyl-2-methoxy-4-methylcyclohexane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to remove the methoxy group, yielding simpler hydrocarbons.

    Substitution: The isopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or ketones, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

(1S,2S)-1-isopropyl-2-methoxy-4-methylcyclohexane has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and stereoselective biological processes.

    Medicine: It can serve as a precursor for the synthesis of pharmaceuticals with specific stereochemical requirements.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S,2S)-1-isopropyl-2-methoxy-4-methylcyclohexane exerts its effects depends on its interaction with molecular targets. The compound’s stereochemistry allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-isopropyl-2-methoxy-4-methylcyclohexane: The enantiomer of the compound with opposite stereochemistry.

    (1S,2S)-1-isopropyl-2-hydroxy-4-methylcyclohexane: A similar compound with a hydroxyl group instead of a methoxy group.

    (1S,2S)-1-isopropyl-2-methoxy-4-ethylcyclohexane: A derivative with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of (1S,2S)-1-isopropyl-2-methoxy-4-methylcyclohexane lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methoxy-4-methyl-1-propan-2-ylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-8(2)10-6-5-9(3)7-11(10)12-4/h8-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGJLPHFRJNJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862694
Record name 2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

81.00 °C. @ 10.50 mm Hg
Details The Good Scents Company Information System
Record name 1-Menthyl methyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

75326-21-5, 1565-76-0
Record name 2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Menthyl methyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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